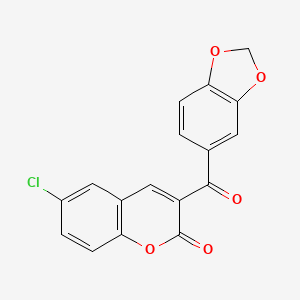

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one

Description

3-(2H-1,3-Benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one is a synthetic coumarin derivative characterized by a benzodioxole moiety attached via a carbonyl group at the 3-position and a chlorine atom at the 6-position of the coumarin scaffold. Coumarins are renowned for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The chlorine atom at position 6 introduces electron-withdrawing effects, which may modulate reactivity and intermolecular interactions.

Properties

IUPAC Name |

3-(1,3-benzodioxole-5-carbonyl)-6-chlorochromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9ClO5/c18-11-2-4-13-10(5-11)6-12(17(20)23-13)16(19)9-1-3-14-15(7-9)22-8-21-14/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMRYRMWYAMDTCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)C3=CC4=C(C=CC(=C4)Cl)OC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9ClO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzodioxole and chromenone intermediates. One common method involves the reaction of 2H-1,3-benzodioxole-5-carbonyl chloride with 6-chloro-2H-chromen-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzodioxole-chromenone derivatives.

Scientific Research Applications

Chemistry

3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one serves as a crucial building block for synthesizing more complex organic molecules. Its unique structural features make it a versatile intermediate in organic synthesis, facilitating the development of novel compounds with tailored properties.

Biology

Research has indicated that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown its effectiveness in inhibiting the growth of various bacterial strains and cancer cell lines. The compound's mechanism may involve interaction with specific enzymes or receptors that regulate cell proliferation and survival .

Medicine

The therapeutic applications of this compound are being explored extensively:

- Anticancer Properties: Preliminary studies suggest that it may inhibit tumor growth by inducing apoptosis in cancer cells.

- Diabetes Treatment: Research is ongoing to evaluate its efficacy in modulating glucose metabolism and improving insulin sensitivity .

Case Study 1: Anticancer Activity

In a study published in MDPI, researchers evaluated the anticancer potential of several derivatives of benzodioxole compounds. The results indicated that modifications to the chromenone structure significantly enhanced cytotoxicity against breast cancer cell lines. The study highlighted the importance of structural diversity in developing effective anticancer agents .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on assessing the antimicrobial properties of this compound against various pathogens. The findings demonstrated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Benzodioxole vs. Dimethoxyphenyl (Compounds 13 and 14): The benzodioxole group in Compound 13 offers a rigid, planar structure with electron-donating properties, whereas the dimethoxyphenyl group in Compound 14 provides bulkier substitution with two methoxy groups. The higher melting point of Compound 13 (168–170°C vs. 127–129°C) suggests stronger intermolecular interactions, likely due to π-stacking facilitated by the benzodioxole ring .

Synthetic Yields :

- The lower yield of Compound 13 (32%) compared to Compound 14 (55%) may reflect challenges in coupling the benzodioxole-carbonyl group to the coumarin core, possibly due to steric hindrance or side reactions .

Biological Implications: PTC-15: The pyrazole-thiazole-coumarin hybrid structure in PTC-15 demonstrates potent heat shock protein (HSP) inhibition, attributed to the synergistic effects of the heterocyclic moieties and chlorine substitution . Thiazole-Substituted Analog (): The 2-amino-thiazole group enables hydrogen bonding (N–H···N and C–H···O interactions), which stabilizes crystal packing and may enhance solubility or target affinity .

Spectroscopic and Crystallographic Data: IR spectra of Compound 13 show strong carbonyl (1,715 cm⁻¹) and aromatic (1,609 cm⁻¹) stretches, consistent with the benzodioxole-carbonyl motif . The monoclinic crystal system (P21/c) of the thiazole-substituted analog highlights the role of substituents in dictating solid-state packing .

Biological Activity

The compound 3-(2H-1,3-benzodioxole-5-carbonyl)-6-chloro-2H-chromen-2-one is a synthetic derivative that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Structural Formula

The compound has the following structural formula:

IUPAC Name

The IUPAC name for this compound is 3-(1,3-benzodioxole-5-carbonyl)-6-chlorochromen-2-one . Its molecular weight is approximately 348.7 g/mol.

- Solubility: Moderately soluble in organic solvents.

- Stability: Stable under standard laboratory conditions but sensitive to light and moisture.

The biological activity of this compound is attributed to its interaction with specific molecular targets, particularly enzymes and receptors involved in various disease pathways.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression.

- Receptor Modulation: It could modulate receptor activity related to inflammatory responses.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

- Cell Line Studies: In vitro assays using cancer cell lines (e.g., MCF-7) demonstrated significant cytotoxicity. The compound showed an IC50 value of approximately 4.08 μM, suggesting effective inhibition of cell proliferation .

- Mechanistic Insights: The compound induces apoptosis in cancer cells by arresting the cell cycle, particularly at the G1 phase .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer Activity | IC50 = 4.08 μM in MCF-7 cells | |

| Apoptosis Induction | Significant apoptotic death | |

| Antimicrobial Activity | Potential against pathogens |

Case Study: Anticancer Efficacy

In a study assessing the efficacy of various benzodioxole derivatives, this compound was identified as a promising candidate due to its dual inhibitory effects on EGFR and HER2 kinases, which are critical in breast cancer treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.